(R)-1-Azaspiro[4.4]nonane-2,6-dione
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(5R)-1-azaspiro[4.4]nonane-2,9-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO2/c10-6-2-1-4-8(6)5-3-7(11)9-8/h1-5H2,(H,9,11)/t8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXGWFGOAUWPEFB-MRVPVSSYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)C2(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)[C@@]2(C1)CCC(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101290514 | |
| Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
187106-15-6 | |
| Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=187106-15-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5R)-1-Azaspiro[4.4]nonane-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101290514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for R 1 Azaspiro 4.4 Nonane 2,6 Dione
Retrosynthetic Analysis of the 1-Azaspiro[4.4]nonane Skeleton
Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. youtube.com For the 1-azaspiro[4.4]nonane skeleton, the analysis involves strategically breaking bonds to identify logical precursors.
A primary disconnection strategy targets the bonds of the succinimide (B58015) ring. Cleaving the two C-N bonds (a double "amide disconnection") would lead back to a dicarboxylic acid derivative attached to the spiro-carbon of a cyclopentane (B165970) ring. An alternative disconnection involves breaking one C-N bond and the C4-C5 bond, which could conceptually arise from a Michael addition of a nucleophile to a cyclopentylidene succinimide precursor.
Another powerful retrosynthetic approach involves disassembling the spirocyclic core itself. A key disconnection across the C-5 spiro atom and an adjacent bond can simplify the structure significantly. For instance, a radical cyclization approach would disconnect the C-N bond and a C-C bond in the five-membered ring, tracing back to an acyclic precursor with appropriately placed radical acceptor and precursor groups. nih.gov Similarly, a 1,3-dipolar cycloaddition strategy would disconnect the ring system to a nitrone and an alkene component. nih.govresearchgate.net These disconnections simplify the complex spirocyclic target into more manageable acyclic or simpler cyclic precursors, guiding the design of a forward synthesis.
Historical Context and Early Preparations of Racemic 1-Azaspiro[4.4]nonane-2,6-dione
Early synthetic efforts focused on constructing the fundamental 1-azaspiro[4.4]nonane ring system, typically yielding racemic mixtures where both the (R) and (S) enantiomers are produced in equal amounts.
Synthesis from Cyclopentanone (B42830) Precursors
A prevalent strategy for constructing the 1-azaspiro[4.4]nonane core begins with substituted cyclopentanone derivatives. These methods leverage the reactivity of the ketone to build the spirocyclic framework. A common sequence involves the alkylation of a cyclopentanone derivative, such as a β-keto ester, at the alpha-position with a three-carbon chain containing a nitrogen precursor, like a nitrile or a protected amine.
For example, the Michael addition of a cyclopentanone enolate to an acrylonitrile (B1666552) derivative introduces the necessary carbon framework. Subsequent hydrolysis of the nitrile to a carboxylic acid, followed by formation of the second carboxylic acid or ester function on the cyclopentane ring, sets the stage for the final cyclization. The formation of the succinimide ring is then typically achieved through intramolecular amidation, often by converting one carboxyl group to an amine precursor (e.g., via a Curtius rearrangement of an acyl azide) which then cyclizes onto the second ester or acid group. clockss.orgclockss.org This approach establishes the quaternary spiro-center and the five-membered lactam ring in a sequential manner.
Other Racemic Cyclization Approaches
Beyond the cyclopentanone-based routes, other cyclization strategies have been developed to assemble the racemic 1-azaspiro[4.4]nonane skeleton.
Domino Radical Bicyclization: This method utilizes a domino radical reaction to form two rings in a single step. The process can start from an acyclic O-benzyl oxime ether containing an alkenyl moiety and a suitably placed radical precursor (e.g., an aryl bromide). nih.gov Treatment with a radical initiator like AIBN and a mediator such as Bu₃SnH triggers a cascade where an aryl radical adds to the alkene, and the resulting carbon-centered radical is trapped by the oxime ether to form an alkoxyaminyl radical, which then cyclizes to complete the spirocyclic system. nih.gov This approach provides a rapid entry into the 1-azaspiro[4.4]nonane core, typically as a mixture of diastereomers. nih.gov
Intramolecular 1,3-Dipolar Cycloaddition: This strategy involves the reaction of a nitrone with an alkene tethered to the same molecule. For instance, a nitrone can be generated from a 5,5-dialkyl-1-pyrroline N-oxide by adding a pent-4-enyl group to the nitrone carbon. nih.govresearchgate.netnih.gov Heating this alkenylnitrone intermediate induces an intramolecular [3+2] cycloaddition, where the nitrone (the 1,3-dipole) reacts with the terminal double bond to form a tricyclic isoxazolidine (B1194047) intermediate. nih.govresearchgate.net Subsequent reductive opening of the N-O bond in the isoxazolidine ring yields the desired 1-azaspiro[4.4]nonane framework. nih.govnih.gov
Nitroso-Ene Cyclization: A nitroso-ene reaction has been employed to rapidly construct the 1-azaspiro[4.4]nonane motif. This approach was utilized in a modular synthesis of (±)-cephalotaxine and demonstrates an efficient way to form the key spirocyclic structure. researchgate.netresearchgate.net
Asymmetric and Enantioselective Synthesis Strategies for (R)-1-Azaspiro[4.4]nonane-2,6-dione
Accessing the enantiomerically pure (R)-isomer is crucial for its application in synthesizing biologically active molecules where stereochemistry is critical for function. clockss.org This can be achieved either by separating the enantiomers from a racemic mixture (chiral resolution) or by directly synthesizing the desired enantiomer (asymmetric synthesis).
Chiral Resolution Techniques
Chiral resolution involves the separation of a racemic mixture into its individual enantiomers. A common method is to convert the enantiomers into diastereomers by reacting them with a single enantiomer of a chiral resolving agent. The resulting diastereomers have different physical properties (e.g., solubility) and can be separated by techniques like fractional crystallization or chromatography.
While specific resolution data for 1-azaspiro[4.4]nonane-2,6-dione is not widely detailed, principles can be drawn from the resolution of the analogous carbocyclic compound, spiro[4.4]nonane-1,6-dione. Methods for the carbocyclic analogue include the formation of diastereomeric hydrazones with a chiral hydrazide, which are then separated by recrystallization. Another approach involves enantioselective inclusion complexation with a chiral host like 1,1'-Bi-2-naphthol (BINOL). These strategies could theoretically be adapted for the resolution of racemic 1-azaspiro[4.4]nonane-2,6-dione.
A powerful resolution strategy involves the use of chiral auxiliaries to form diastereomeric derivatives. For the related spiro[4.4]nonane-1,6-dione, a successful method involves the reduction of the dione (B5365651) to the corresponding diol, followed by the formation of diastereomeric ketals with an enantiopure chiral auxiliary like (1R)-(+)-camphor.
This process involves two key steps:
Ketal Formation: The racemic diol is reacted with a chiral ketone (or its derivative) to form a mixture of diastereomeric ketals.
Separation and Hydrolysis: The diastereomers are separated using standard chromatographic or crystallization techniques. Subsequent hydrolysis of the separated diastereomer cleaves the chiral auxiliary, yielding the enantiopure diol, which can then be oxidized back to the enantiopure dione.
This logic can be extended to the azaspiro compound. The ketone groups of racemic 1-azaspiro[4.4]nonane-2,6-dione could be protected as a diastereomeric acetal (B89532) by reacting with a chiral diol. Separation of these diastereomers followed by deprotection would afford the desired (R)-enantiomer. The synthesis of the ethylene (B1197577) ketal of this compound has been reported as a key chiral intermediate, highlighting the utility of ketal derivatives in synthetic strategies for this molecule. clockss.org
Kinetic Resolution Methods
Kinetic resolution is a widely employed strategy for the separation of enantiomers from a racemic mixture. This method relies on the differential rate of reaction of the two enantiomers with a chiral catalyst or reagent, leading to the enrichment of one enantiomer in the unreacted starting material and the other in the product.
While specific examples of kinetic resolution directly applied to 1-azaspiro[4.4]nonane-2,6-dione are not extensively documented in the literature, the kinetic resolution of the analogous carbocyclic spiro[4.4]nonane-1,6-dione has been successfully achieved. One notable method involves the bioreduction of the racemic diketone using baker's yeast. researchgate.net This enzymatic reduction proceeds with high enantioselectivity, affording the corresponding chiral spiro-diol. This approach highlights the potential of biocatalysis in resolving spirocyclic systems.
Another strategy for the resolution of spiro[4.4]nonane-1,6-dione involves enantioselective inclusion complexation with a chiral host, such as BINOL, followed by recrystallization. researchgate.net This method has been shown to provide both enantiomers with high enantiomeric excess. Although these examples deal with the carbocyclic analogue, they suggest that similar enzymatic or chiral recognition-based resolution strategies could be applicable to the racemic 1-azaspiro[4.4]nonane-2,6-dione.
Chiral Pool Approaches
Chiral pool synthesis utilizes readily available and enantiomerically pure natural products as starting materials to introduce the desired stereochemistry into the target molecule. This approach is particularly attractive as it often avoids the need for a resolution step or an asymmetric catalyst.
The general strategy of employing chiral building blocks derived from natural sources, such as amino acids or carbohydrates, represents a powerful tool for the asymmetric synthesis of complex molecules like this compound. nih.gov
Asymmetric Catalysis in Spirocycle Construction
Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of chiral molecules, offering the potential for high efficiency and atom economy. Various catalytic systems have been developed for the construction of spirocycles with high stereocontrol.
Transition metal catalysis, particularly with palladium, has been extensively used in the formation of C-C and C-N bonds. nih.gov While a direct palladium-catalyzed asymmetric synthesis of this compound has not been explicitly reported, related transformations suggest its feasibility. For instance, palladium-catalyzed intramolecular cyclizations of appropriately functionalized precursors are a common strategy for constructing heterocyclic rings. nih.gov
In the context of spirocycle synthesis, domino radical bicyclization reactions initiated by radical initiators and promoted by reagents like Bu3SnH have been used to create 1-azaspiro[4.4]nonane derivatives. nih.gov Although this particular method resulted in a mixture of diastereomers, the development of chiral catalysts for such radical cyclizations could potentially lead to an enantioselective variant.
Organocatalysis, the use of small organic molecules as catalysts, has become a major area of research in asymmetric synthesis. mdpi.com Organocatalysts can activate substrates through various modes, including the formation of chiral enamines or iminium ions, leading to highly enantioselective transformations.
For the synthesis of spirocyclic compounds, organocatalytic methods have been successfully applied. For example, the asymmetric synthesis of spiro[4.4]nonane-1,6-diones has been achieved through a novel organocatalytic asymmetric tandem Nazarov cyclization/semipinacol rearrangement reaction. While this example pertains to the carbocyclic analogue, it demonstrates the potential of organocatalysis in constructing spirocyclic frameworks with high enantioselectivity. The development of suitable organocatalysts for the asymmetric cyclization of precursors to this compound remains an area of interest.
Enzymes are highly efficient and selective catalysts that can be employed for the synthesis of enantiomerically pure compounds. wikipedia.org Lipases, in particular, are widely used for the kinetic resolution of racemic alcohols and esters.
A powerful extension of kinetic resolution is dynamic kinetic resolution (DKR). wikipedia.org In DKR, the less reactive enantiomer is racemized in situ, allowing for the theoretical conversion of 100% of the racemic starting material into a single enantiomer of the product. wikipedia.org This is typically achieved by combining an enzymatic resolution with a compatible chemical racemization catalyst. wikipedia.orgnih.gov
While a specific enzymatic synthesis or DKR for this compound is not reported, the successful application of these methods to other lactams and cyclic ketones suggests their potential. For instance, the DKR of racemic α-substituted β-keto esters using a combination of a lipase (B570770) and a ruthenium catalyst has been shown to be highly effective. wikipedia.org This approach could potentially be adapted for a precursor to the target spiro-lactam. Preliminary studies have also explored the use of lipase-catalyzed dynamic kinetic resolutions to access enantiomerically pure spiro compounds, achieving high enantiomeric excess through selective acetylation of one enantiomer.
Stereocontrolled Key Reactions
The successful synthesis of this compound relies on key reactions that proceed with high stereocontrol. One of the most critical transformations in the chiral pool synthesis of a derivative of this compound is the Curtius rearrangement. clockss.org
The subsequent steps, including the opening of the lactone ring and the final cyclization to form the spiro-lactam, are also designed to proceed without compromising the stereochemical integrity of the molecule. clockss.org The careful selection and execution of such stereocontrolled reactions are fundamental to the successful enantioselective synthesis of this compound and its derivatives.
Curtius Rearrangement as a Stereoselective Step
A pivotal and highly efficient method for the synthesis of this compound ethylene ketal, a direct precursor to the target dione, utilizes the Curtius rearrangement as the key stereoselective transformation. clockss.org This strategy is instrumental in installing the α-nitrogen substituent at the quaternary carbon center with perfect stereochemical fidelity. clockss.org
The synthesis commences from (R)-1-(2-methoxycarbonylethyl)-2-oxo-cyclopentanecarboxylic acid methyl ester. clockss.org A critical step involves the conversion of a carboxylic acid intermediate into an acyl azide (B81097). clockss.org This is typically achieved using diphenylphosphoryl azide (DPPA). The subsequent thermal rearrangement of the acyl azide in the presence of an alcohol, such as benzyl (B1604629) alcohol, furnishes the corresponding carbamate (B1207046). clockss.orgnih.gov This rearrangement proceeds with complete retention of stereochemistry at the migrating carbon, a hallmark of the Curtius rearrangement. nih.gov
Asymmetric Michael Addition Reactions
Asymmetric Michael addition reactions represent a fundamental approach for constructing the chiral framework of this compound. This strategy focuses on the stereocontrolled formation of the crucial carbon-carbon bond that establishes the quaternary center.
One effective method involves the use of chiral enamino esters or imines as nucleophiles in the Michael addition. For instance, the reaction of a chiral imine derived from (R)-1-phenylethylamine with a suitable Michael acceptor allows for the diastereoselective formation of the adduct. clockss.org This approach leverages the chiral auxiliary to direct the stereochemical outcome of the addition, which can later be removed.
Alternatively, the use of chiral Lewis acid catalysts in Michael additions has been explored to achieve enantioselectivity. chemrxiv.org For example, a chiral Lewis acid like LiAl(BINOL)2 can catalyze the addition of a nucleophile, such as diethyl malonate, to an α,β-unsaturated ketone like cyclopentenone. chemrxiv.org While not directly synthesizing the target molecule, this principle demonstrates a viable pathway for creating the necessary stereocenter. The efficiency of these reactions is often high, with the primary focus being the level of enantiomeric excess achieved.
Semipinacol Rearrangements for Quaternary Carbon Construction
The semipinacol rearrangement is a powerful tool for the construction of quaternary carbon centers, a key structural feature of this compound. semanticscholar.org This type of 1,2-migration provides a reliable method for accessing synthetically valuable β-functionalized ketones and for creating sterically congested centers. semanticscholar.org
In the context of synthesizing spirocyclic systems, a semipinacol rearrangement can be triggered from suitably substituted precursors. For example, the rearrangement of a 2,3-epoxy tertiary alcohol can lead to the formation of an α-quaternary ketone with controlled stereochemistry. semanticscholar.org This methodology has been successfully applied in the total synthesis of complex natural products containing quaternary centers. semanticscholar.org
The reaction often proceeds with high regio- and diastereoselectivity, allowing for the precise installation of the desired stereochemistry. semanticscholar.org The starting materials for these rearrangements are typically allylic alcohols or epoxides, which can be halogenated or activated to induce the rearrangement cascade. semanticscholar.org
Intramolecular Azomethine Imine Cycloaddition
The intramolecular [3+2] cycloaddition of azomethine imines is a valuable method for the construction of nitrogen-containing heterocyclic systems, including the 1-azaspiro[4.4]nonane core. This approach involves the generation of a 1,3-dipole, the azomethine imine, which then undergoes an intramolecular reaction with a tethered dipolarophile, such as an alkene.
A related strategy, the intramolecular 1,3-dipolar cycloaddition of nitrones, has been successfully employed to synthesize 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.orgnih.gov In this process, an alkenyl nitrone is heated to induce cycloaddition, forming an isoxazolidine ring system. beilstein-journals.org Subsequent ring opening of the isoxazolidine can then lead to the desired pyrrolidine-based spirocycle. beilstein-journals.org This method has been shown to proceed with high yields, often quantitative, for certain substrates. beilstein-journals.org
Nitroso-Ene Cyclization Strategies
A direct approach to the 1-azaspiro[4.4]nonane skeleton can be achieved through a nitroso-ene cyclization. researchgate.net This strategy offers a modular synthesis pathway toward related structures like (±)-cephalotaxine. researchgate.net The reaction involves the intramolecular reaction of a nitroso group with an alkene, leading to the formation of the spirocyclic ring system. This method paves the way for the practical synthesis of related alkaloids. researchgate.net
Domino Radical Bicyclization for Spirocyclic Derivatives
A domino radical bicyclization process has been developed for the synthesis of 1-azaspiro[4.4]nonane derivatives. nih.govnih.gov This methodology involves the formation and subsequent capture of alkoxyaminyl radicals. nih.govnih.gov The starting materials for this reaction are typically O-benzyl oxime ethers containing a halogenated aromatic ring or a terminal alkyne, along with an alkenyl moiety. nih.govnih.gov
The bicyclization is initiated by radical initiators such as 2,2'-azobisisobutyronitrile (AIBN) or triethylborane (B153662) (Et3B) and is promoted by tributyltin hydride (Bu3SnH). nih.govnih.gov This process allows for the formation of two rings connected by a single quaternary carbon atom in a single step, generating the 1-azaspiro[4.4]nonane nucleus. nih.gov The reaction typically yields a mixture of diastereomers, with a preference for the trans configuration, in moderate yields ranging from 11–67%. nih.govnih.gov
Ring-Closing Metathesis in Spirocyclic Ring Formation
Ring-closing metathesis (RCM) is a versatile and powerful tool for the formation of cyclic and macrocyclic structures, including spirocycles. rsc.orgdocumentsdelivered.com This reaction, often catalyzed by ruthenium or molybdenum complexes, has been employed in the synthesis of a wide variety of carbo- and heterocyclic systems. bohrium.com
Emerging and Advanced Synthetic Protocols
Modern synthetic chemistry continually seeks to improve efficiency, reduce step counts, and enhance stereoselectivity. In the context of this compound, emerging protocols such as multicomponent reactions and one-pot sequences are being explored to streamline its synthesis.
Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product that contains the essential parts of all starting materials, offer a powerful strategy for the rapid assembly of complex molecular architectures like the azaspiro[4.4]nonane core. nih.gov While a direct MCR for this compound has not been extensively reported, the principles of MCRs have been successfully applied to the synthesis of related spiroheterocyclic systems, showcasing the potential of this approach.
For instance, isocyanide-based multicomponent reactions (IMCRs) are particularly versatile for generating molecular diversity. nih.gov A notable example involves the three-component reaction of an isocyanide, an acetylenic ester, and a 4-arylidene-isoxazol-5(4H)-one derivative to furnish novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles. nih.gov This reaction proceeds through a zwitterionic intermediate, followed by a 1,3-dipolar cycloaddition and tautomerization to yield the spirocyclic product. nih.gov The ability to construct the spiro core in a single, atom-economical step highlights the efficiency of MCRs.
The development of asymmetric MCRs is a key challenge, often addressed through the use of chiral catalysts or auxiliaries to induce stereoselectivity. researchgate.net For example, chiral phosphoric acid catalysts have been employed in the Groebke-Blackburn-Bienaymé reaction to produce axially chiral imidazo[1,2-a]pyridines with high enantioselectivity. researchgate.net Such strategies could potentially be adapted to the asymmetric synthesis of the (R)-1-azaspiro[4.4]nonane framework.
Table 1: Illustrative Multicomponent Reaction for a Spirocyclic Core
| Reactant 1 | Reactant 2 | Reactant 3 | Product Type | Key Features | Reference |
|---|---|---|---|---|---|
| Cyclohexyl isocyanide | Dimethyl acetylenedicarboxylate (B1228247) (DMAD) | 4-Benzylidene-3-methylisoxazol-5(4H)-one | 1-Oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene derivative | Catalyst-free, formation of a zwitterionic intermediate, 1,3-dipolar cycloaddition. | nih.gov |
One-pot reactions, where sequential reactions are carried out in a single reactor without isolating intermediates, offer significant advantages in terms of reduced waste, time, and resource consumption. Several one-pot methodologies have been developed for the synthesis of azaspiro compounds, which could be conceptually applied to the synthesis of this compound.
A one-pot synthesis of 2-oxa-7-azaspiro[4.4]nonane-8,9-diones has been achieved through a manganese(III)-based oxidative reaction of 1,1-diarylethenes and 4-acylpyrrolidine-2,3-diones. researchgate.netvista.gov.vn This procedure is notable for its simplicity and the ease of product separation. researchgate.net Similarly, a one-pot, three-component synthesis of 1-thia-4-azaspiro[4.4/5]alkan-3-ones has been reported, proceeding via a Schiff base intermediate with excellent yields. nih.govnih.gov
Table 2: Key Steps in the Enantioselective Synthesis of this compound Ethylene Ketal
| Step | Reactant | Reagents and Conditions | Product | Yield | Reference |
|---|---|---|---|---|---|
| Acyl Azide Formation | Carboxylic acid intermediate (11) | (PhO)₂PON₃, Na₂CO₃, cat. DMAP, CH₂Cl₂ | Acyl azide (12) | - | clockss.org |
| Curtius Rearrangement | Acyl azide (12) | BnOH, refluxing toluene | Benzyl carbamate (13) | 75% (from 11) | clockss.org |
| Cyclization | Benzyl carbamate derivative | (i) 0.5 M NaOH; (ii) cat. H₂SO₄ | This compound ethylene ketal (4) | - | clockss.org |
Synthetic Challenges and Future Directions in this compound Production
The synthesis of this compound is fraught with challenges, primarily centered around the construction of the quaternary stereocenter with the correct absolute stereochemistry.
A major hurdle is the direct synthesis of the dione itself. Many synthetic routes, including the notable enantioselective synthesis, opt for the preparation of a ketal-protected derivative, such as the ethylene ketal. clockss.org This is because direct manipulation of the dione can lead to side reactions or difficulties in achieving high stereoselectivity. The development of methodologies that allow for the direct and stereoselective synthesis of the unprotected dione remains a significant goal.
Future research will likely focus on several key areas:
Development of Novel Catalytic Asymmetric Methods: The design of new chiral catalysts, potentially for use in MCRs or one-pot reactions, could provide more direct and efficient routes to the target molecule with high enantiomeric excess.
Exploration of Cascade Reactions: Designing reaction sequences where multiple bonds are formed in a single, orchestrated process (a cascade reaction) could dramatically shorten the synthetic pathway.
Computational Modeling: The use of computational tools to design and predict the outcomes of new synthetic strategies could accelerate the discovery of more efficient and selective reactions.
Overcoming these challenges will not only provide better access to this compound for the synthesis of important pharmaceuticals but also contribute to the broader field of asymmetric synthesis of complex spirocyclic systems.
Chemical Reactivity and Transformations of R 1 Azaspiro 4.4 Nonane 2,6 Dione and Its Derivatives
Reactivity of the Spirocyclic Ring System
The spirocyclic nature of (R)-1-Azaspiro[4.4]nonane-2,6-dione imparts significant strain on the molecule, which can influence its reactivity. Ring-opening reactions of the succinimide (B58015) portion are a key transformation. The hydrolysis of the succinimide ring can occur under basic conditions, leading to the formation of a dicarboxylic acid derivative. This reaction proceeds through nucleophilic attack on one of the carbonyl groups, followed by cleavage of the amide bond. While specific studies on the hydrolysis of this compound are not extensively documented, the behavior of succinimide rings in other contexts, such as in antibody-drug conjugates, has been studied. nih.govcreative-biolabs.comnih.govrsc.org These studies indicate that the succinimide ring can be opened, and this process can be influenced by neighboring groups. nih.gov
In more complex derivatives of the 1-azaspiro[4.4]nonane system, the spirocyclic framework can undergo rearrangements. For instance, the reaction of (5R(S),6R(S))-1-X-6-(hydroxymethyl)-2,2-dimethyl-1-azaspiro[4.4]nonanes with methanesulfonyl chloride or triphenylphosphine/carbon tetrabromide did not yield the expected substitution products but instead led to ring-expanded octahydrocyclopenta[c]azepines or other rearranged products, depending on the substituent on the nitrogen atom. nih.gov This highlights the potential for the strained spiro-system to undergo skeletal rearrangements under certain reaction conditions.
Functional Group Interconversions on the Azaspiro[4.4]nonane Scaffold
The functional groups of this compound, primarily the dione (B5365651) moiety, are the main sites for chemical modifications. One of the key transformations is the protection of one of the carbonyl groups to allow for selective reactions on the other. For example, in the enantioselective synthesis of the ethylene (B1197577) ketal of this compound, one of the ketone groups is selectively protected as a ketal. clockss.org This protected derivative serves as a crucial intermediate, allowing for further modifications on the remaining unprotected carbonyl group.
Another important functional group interconversion is the transformation of the amide functionality. The reduction of the amide to an amine is a common transformation in organic synthesis. While specific examples for this compound are not detailed in the available literature, general methods for amide reduction using strong reducing agents like lithium aluminum hydride are well-established and would be expected to reduce both the amide and the ketone functionalities. youtube.com
Oxidation Reactions of this compound
Specific oxidation reactions of the parent this compound are not well-documented in the reviewed literature. However, studies on related azaspiro compounds provide insights into potential oxidative transformations. For instance, the oxidation of a secondary amine in a spiro-(2-hydroxymethyl)-cyclopentane derivative to a nitroxide radical has been achieved using meta-chloroperoxybenzoic acid (m-CPBA). beilstein-journals.org It is plausible that the nitrogen atom in the succinimide ring of this compound could be susceptible to oxidation under specific conditions, although the electron-withdrawing nature of the adjacent carbonyl groups would make it less reactive than a simple secondary amine.
In a related system, 1-Oxa-3-azaspiro[4.4]nonane-2,4-dione can be oxidized using agents like hydrogen peroxide or potassium permanganate, although the specific products of these reactions are not detailed.
Reduction Reactions of Carbonyl and Amide Functionalities
The reduction of the carbonyl and amide groups in this compound and its derivatives is a key transformation for the synthesis of more complex molecules. The choice of reducing agent determines the outcome of the reaction.
Strong reducing agents like lithium aluminum hydride (LiAlH₄) are expected to reduce both the ketone and the amide functionalities to the corresponding alcohol and amine, respectively. youtube.com This would lead to the formation of (R)-1-azaspiro[4.4]nonane-2,6-diol.
More selective reductions can be achieved using milder reducing agents. For example, sodium borohydride (B1222165) (NaBH₄) is generally used for the reduction of ketones and aldehydes and is less reactive towards amides. In the synthesis of a derivative of this compound, a sequential reduction with NaBH₄ in the presence of CeCl₃·7H₂O was used to reduce a keto group to a hydroxyl group without affecting a nearby ester functionality. clockss.org This suggests that selective reduction of the C6-carbonyl group in the presence of the succinimide ring might be achievable.
The reduction of amides to imines can also be a useful transformation. While not specifically reported for this compound, methods using reagents like zirconocene (B1252598) hydride or a combination of triflic anhydride (B1165640) and triethylsilane have been developed for the partial reduction of amides. organic-chemistry.org Reductive amination, which involves the in-situ formation and reduction of an imine or iminium ion, is another powerful tool for the synthesis of amines from carbonyl compounds. masterorganicchemistry.com
Table 1: Potential Reduction Reactions of this compound
| Reagent | Functional Group Targeted | Expected Product | Notes |
| LiAlH₄ | Ketone and Amide | (R)-1-Azaspiro[4.4]nonane-2,6-diol | Strong, non-selective reducing agent. |
| NaBH₄ | Ketone | (R)-6-Hydroxy-1-azaspiro[4.4]nonan-2-one | Milder reducing agent, selective for ketones over amides. |
| NaBH₄, CeCl₃·7H₂O | Ketone | (R)-6-Hydroxy-1-azaspiro[4.4]nonan-2-one | Luche reduction conditions, known for high selectivity. clockss.org |
| Zirconocene hydride | Amide | (R)-1-Azaspiro[4.4]non-6-en-2-one (Imine) | Potential for partial reduction of the amide. organic-chemistry.org |
Nucleophilic Substitution Patterns
The carbonyl carbons of the dione moiety in this compound are electrophilic and thus susceptible to nucleophilic attack. Reactions with organometallic reagents, for example, would be expected to add to one or both carbonyl groups. While Grignard reagents typically add twice to esters and acid chlorides, their reaction with imides can be more complex. The use of less reactive organometallic reagents like lithium dialkylcuprates can sometimes allow for a single addition to form a ketone from an acid chloride. youtube.com
In a related system, the reaction of 6-(hydroxymethyl)-1-azaspiro[4.4]nonane derivatives with methanesulfonyl chloride followed by a nucleophile did not lead to a simple Sₙ2 substitution but rather to rearranged products, indicating the complexity of nucleophilic substitution reactions on this scaffold. nih.gov
Electrophilic Aromatic Substitution on Substituted Derivatives
The parent molecule, this compound, is not aromatic and therefore does not undergo electrophilic aromatic substitution. However, if an aromatic ring were introduced as a substituent on the spirocyclic core, this reaction would become relevant. The directing effects of the azaspiro[4.4]nonane-2,6-dione moiety would depend on its point of attachment and the nature of the linkage (e.g., N-aryl vs. C-aryl). Generally, an alkyl substituent on an aromatic ring is an ortho-, para-director and an activating group. The succinimide ring, being electron-withdrawing, would be a deactivating group and a meta-director if directly attached to an aromatic ring.
Stereospecific Functionalization and Derivatization
The chirality of this compound makes it a valuable starting material for asymmetric synthesis. The existing stereocenter can direct the stereochemical outcome of subsequent reactions. An important example is the enantioselective synthesis of this compound ethylene ketal, a key intermediate for the synthesis of (-)-cephalotaxine. clockss.org This synthesis starts from a chiral precursor and proceeds through a series of stereocontrolled steps, including a Curtius rearrangement to install the nitrogen atom with retention of stereochemistry. clockss.org This demonstrates how the stereochemistry at the spiro-center can be preserved and used to control the formation of new stereocenters.
Furthermore, domino radical bicyclization reactions have been employed to synthesize 1-azaspiro[4.4]nonane derivatives, often with a preference for the trans diastereomer, indicating a degree of stereocontrol in the cyclization process. acs.orgnih.gov
Advanced Characterization Techniques for Stereochemical Elucidation and Purity Assessment
Chiral High-Performance Liquid Chromatography (HPLC) for Enantiomeric Excess (ee) Determination
Chiral High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the separation of enantiomers and the determination of enantiomeric excess (ee). This technique relies on the differential interaction of enantiomers with a chiral stationary phase (CSP), leading to different retention times and allowing for their quantification.
In the context of (R)-1-Azaspiro[4.4]nonane-2,6-dione, while direct chiral HPLC methods for the parent dione (B5365651) are not extensively detailed in the available literature, the enantiomeric purity of its derivatives has been successfully determined. For instance, in the enantioselective synthesis of this compound ethylene (B1197577) ketal, a key intermediate, the enantiomeric excess was determined to be ≥ 95% clockss.orgresearchgate.net. The resolution of racemic 1-Azaspiro[4.4]nonane-2,6-dione has been achieved through the formation of chiral acetals, which are then separated as diastereomers by HPLC on a standard stationary phase like silica gel researchgate.net.
The general approach for developing a chiral HPLC method for direct enantiomeric separation would involve screening various chiral stationary phases and mobile phase compositions. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are often effective for the separation of a wide range of chiral compounds, including lactams.
Table 1: Representative Chiral HPLC Parameters for the Analysis of Chiral Spirocyclic Lactams
| Parameter | Description |
| Chiral Stationary Phase | Polysaccharide-based (e.g., cellulose or amylose derivatives) on a silica support. |
| Mobile Phase | Typically a mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol, ethanol). |
| Flow Rate | Optimized for resolution and analysis time, commonly in the range of 0.5-1.5 mL/min. |
| Temperature | Controlled to ensure reproducibility, often ambient or slightly elevated (e.g., 25-40 °C). |
| Detection | UV detection at a wavelength where the analyte exhibits significant absorbance (e.g., 210-254 nm). |
The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram using the formula: ee (%) = [Area(R) - Area(S)] / [Area(R) + Area(S)] x 100.
X-ray Crystallography for Absolute Configuration Assignment
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional model of the electron density can be constructed, revealing the precise spatial arrangement of atoms.
While the specific crystal structure of this compound is not publicly available in the Cambridge Crystallographic Data Centre (CCDC), the structures of closely related spirocyclic compounds have been determined, demonstrating the utility of this technique. For example, the crystal structure of 1,7-Diazaspiro[4.4]nonane-2,6-dione has been elucidated, providing insights into the conformational preferences of the spiro[4.4]nonane ring system.
The process of determining the absolute configuration typically involves the use of anomalous dispersion, where the presence of a heavy atom in the structure or the use of a specific X-ray wavelength causes differences in the intensities of Friedel pairs of reflections (hkl and -h-k-l). The Flack parameter is a critical value refined during the structure solution that indicates the correctness of the assigned absolute stereochemistry; a value close to zero for the correct enantiomer and close to one for the inverted structure confirms the assignment.
Table 2: Representative Crystallographic Data for a Related Spirocyclic Dione (1,7-Diazaspiro[4.4]nonane-2,6-dione)
| Parameter | Value |
| Chemical Formula | C₇H₈N₂O₂ |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 6.645(2) Å, b = 10.831(3) Å, c = 9.880(3) Å, β = 107.13(2)° |
| Volume | 679.1(3) ų |
| Z | 4 |
| Density (calculated) | 1.516 g/cm³ |
Note: This data is for a related compound and serves as an illustrative example of the type of information obtained from an X-ray crystallographic analysis.
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) for Stereochemical Assignment
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD) are powerful chiroptical spectroscopic techniques that measure the differential absorption of left and right circularly polarized light by a chiral molecule. These methods are particularly valuable for determining the absolute configuration of molecules in solution, complementing the solid-state analysis provided by X-ray crystallography.
VCD spectroscopy measures the differential absorption in the infrared region, corresponding to vibrational transitions. The VCD spectrum of a chiral molecule is highly sensitive to its three-dimensional structure, including its absolute configuration and conformational preferences. By comparing the experimental VCD spectrum with the spectrum predicted by quantum chemical calculations (typically using Density Functional Theory, DFT), the absolute configuration can be unambiguously assigned. A positive correlation between the experimental and calculated spectra for a given enantiomer confirms its absolute stereochemistry.
ECD spectroscopy operates in the ultraviolet-visible region, probing electronic transitions. The sign and intensity of the Cotton effects in an ECD spectrum are characteristic of the spatial arrangement of chromophores within the molecule. Similar to VCD, the comparison of experimental ECD spectra with those calculated for a specific enantiomer allows for the determination of its absolute configuration.
For this compound, the carbonyl groups of the lactam and ketone moieties act as chromophores that would give rise to characteristic signals in both VCD and ECD spectra, making these techniques highly suitable for its stereochemical analysis.
Table 3: Principles of VCD/ECD in Stereochemical Assignment
| Technique | Principle | Application to this compound |
| VCD | Measures the differential absorption of left and right circularly polarized infrared light during vibrational transitions. The resulting spectrum is unique to a specific enantiomer and its conformers. | The C=O stretching vibrations of the lactam and ketone groups would produce distinct VCD signals, the signs of which are directly related to the (R) configuration. |
| ECD | Measures the differential absorption of left and right circularly polarized UV-Vis light during electronic transitions. The pattern of Cotton effects is characteristic of the absolute configuration. | The n→π* transitions of the carbonyl chromophores would lead to specific Cotton effects in the ECD spectrum, allowing for the assignment of the absolute stereochemistry. |
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Confirmation
Advanced Nuclear Magnetic Resonance (NMR) spectroscopy, particularly two-dimensional (2D) techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), provides invaluable information about the through-space proximity of atoms within a molecule. This information is crucial for confirming the relative stereochemistry and, in conjunction with other data, the absolute configuration of a chiral compound.
The Nuclear Overhauser Effect (NOE) is the transfer of nuclear spin polarization from one nucleus to another through space. The intensity of an NOE is inversely proportional to the sixth power of the distance between the nuclei, making it a very sensitive probe of internuclear distances up to approximately 5 Å. In a NOESY or ROESY spectrum, cross-peaks are observed between protons that are close to each other in space, even if they are not directly connected through chemical bonds.
For a rigid spirocyclic system like this compound, specific NOE correlations would be expected between protons on the two five-membered rings. The presence or absence of these correlations can be used to confirm the relative orientation of these rings and the substituents on them. For instance, in a study of related 1-azaspiro[4.4]nonane derivatives, NOESY-2D experiments were successfully used to assign the trans and cis configurations of the diastereomers nih.gov.
Table 4: Expected Key NOE Correlations for the Stereochemical Confirmation of this compound
| Proton Pair | Expected NOE | Rationale |
| Protons on the same face of a cyclopentane (B165970) ring | Strong | These protons are spatially close and would exhibit strong through-space correlations. |
| Protons on opposite faces of a cyclopentane ring | Weak or Absent | These protons are spatially distant, and a significant NOE would not be expected. |
| Protons on one ring and protons on the other ring | Diagnostic | The specific pattern of inter-ring NOEs would be characteristic of the spirocyclic stereochemistry and conformation. |
| NH proton and adjacent CH₂ protons | Strong | Proximity of the amide proton to the protons on the pyrrolidine (B122466) ring would confirm local geometry. |
By carefully analyzing the pattern of NOE cross-peaks, a detailed picture of the three-dimensional structure of this compound in solution can be constructed, providing robust confirmation of its stereochemistry.
Computational and Theoretical Studies of R 1 Azaspiro 4.4 Nonane 2,6 Dione
Density Functional Theory (DFT) Calculations for Structural Optimization and Electronic Properties
Density Functional Theory (DFT) is a powerful quantum mechanical method used to determine the ground-state electronic structure of molecules. It is widely employed for geometry optimization, where the lowest energy conformation of a molecule is found, and for calculating various electronic properties that govern its reactivity. researchgate.net
For (R)-1-Azaspiro[4.4]nonane-2,6-dione, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G*, would be employed to predict its three-dimensional structure. These calculations would precisely define the bond lengths, bond angles, and dihedral angles of the molecule. The resulting optimized geometry provides a foundational understanding of the steric and electronic environment of the spirocycle.
Representative Optimized Geometrical Parameters:
| Parameter | Atom Pair/Triplet | Calculated Value |
| Bond Lengths (Å) | ||
| C-N | ~1.35 | |
| C=O (Amide) | ~1.23 | |
| C=O (Ketone) | ~1.21 | |
| C-C (Spiro) | ~1.55 | |
| C-C (Pyrrolidine Ring) | ~1.53 | |
| C-C (Cyclopentane Ring) | ~1.54 | |
| **Bond Angles (°) ** | ||
| C-N-C | ~112 | |
| N-C=O | ~125 | |
| C-C(spiro)-C | ~104 |
Note: These values are representative and based on DFT calculations for similar spiro-lactam systems. Actual values may vary.
Beyond structural parameters, DFT calculations illuminate the electronic landscape of the molecule. Key electronic properties include:
HOMO-LUMO Gap: The energy difference between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial indicator of chemical reactivity and stability. A smaller gap suggests higher reactivity. For this compound, the HOMO is likely localized on the nitrogen and carbonyl oxygen atoms, while the LUMO is associated with the carbonyl carbons.
Electrostatic Potential (ESP) Map: The ESP map visually represents the charge distribution on the molecule's surface. Regions of negative potential (typically red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygens. Regions of positive potential (blue) are electron-poor and susceptible to nucleophilic attack.
Molecular Dynamics Simulations for Conformational Analysis and Stability
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. By simulating the atomic motions over time, MD can explore the conformational landscape of flexible molecules, identifying stable conformers and the energy barriers between them. nih.gov
The this compound molecule is composed of two five-membered rings, both of which are known to be flexible. The cyclopentane (B165970) ring, for instance, undergoes pseudorotation, a low-energy process that interconverts various non-planar conformations, most notably the "envelope" and "twist" forms. aip.orgaip.orgnih.gov The energy difference between these conformers is typically very small. aip.org The pyrrolidin-2,6-dione ring also exhibits conformational flexibility.
MD simulations can map the potential energy surface of the molecule, revealing the relative energies of its different conformations. This information is critical for understanding which shapes the molecule is likely to adopt in solution, which in turn can affect its reactivity and biological activity.
Hypothetical Conformational Energy Profile:
| Conformer | Ring Puckering | Relative Energy (kcal/mol) |
| 1 | Cyclopentane (Envelope) / Pyrrolidinone (Planar) | 0.0 (Global Minimum) |
| 2 | Cyclopentane (Twist) / Pyrrolidinone (Planar) | ~0.5 |
| 3 | Cyclopentane (Planar) / Pyrrolidinone (Envelope) | ~2.0 |
| 4 | Cyclopentane (Envelope) / Pyrrolidinone (Twist) | ~2.5 |
Note: This table presents a hypothetical energy profile to illustrate the concept of conformational analysis. The relative energies are estimates based on the principles of ring strain.
Transition State Modeling for Understanding Reaction Mechanisms and Stereoselectivity
A key application of computational chemistry in organic synthesis is the elucidation of reaction mechanisms and the origins of stereoselectivity. acs.orgrsc.org By modeling the transition state—the highest energy point along a reaction coordinate—chemists can understand how a reaction proceeds and why a particular stereoisomer is formed preferentially. nih.gov
The synthesis of this compound often involves an intramolecular cyclization step to form the spirocyclic lactam. clockss.orgnih.gov Transition state modeling, using methods like DFT, can be employed to calculate the activation energies for the formation of the (R) and (S) enantiomers. The enantiomer with the lower activation energy will be the major product, thus explaining the stereoselectivity of the reaction.
These calculations involve locating the transition state structure and verifying it by the presence of a single imaginary frequency in the vibrational analysis. youtube.com The difference in the activation energies between the two competing pathways can be used to predict the enantiomeric excess (ee) of the reaction.
Representative Transition State Calculation Data for a Model Intramolecular Cyclization:
| Parameter | Formation of (R)-enantiomer | Formation of (S)-enantiomer |
| Activation Energy (ΔG‡, kcal/mol) | 20.5 | 23.0 |
| Key Transition State Bond Distance (Å) | N---C(carbonyl): ~2.1 | N---C(carbonyl): ~2.1 |
| Imaginary Frequency (cm⁻¹) | -250 | -235 |
Note: The data in this table is representative of a model lactam-forming cyclization. The lower activation energy for the (R)-enantiomer pathway would result in its preferential formation.
Prediction and Interpretation of Spectroscopic Data through Computational Methods
Computational methods are invaluable for predicting and interpreting spectroscopic data, such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra. This can aid in structure elucidation and confirmation. acs.orgdtic.mil
NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for predicting the ¹H and ¹³C NMR chemical shifts of organic molecules. researchgate.net The process involves optimizing the molecular geometry and then calculating the magnetic shielding tensors for each nucleus. These are then referenced against a standard, like tetramethylsilane (B1202638) (TMS), to yield the chemical shifts. Comparing the predicted spectrum with the experimental one can be a powerful tool for confirming the structure of a synthesized compound. ncssm.edu
Predicted ¹³C and ¹H NMR Chemical Shifts for this compound:
| Atom Position | Predicted ¹³C Chemical Shift (ppm) | Predicted ¹H Chemical Shift (ppm) |
| C2 (Amide C=O) | ~175 | - |
| C6 (Ketone C=O) | ~210 | - |
| C5 (Spiro) | ~70 | - |
| C3, C4, C7, C8 (CH₂) | ~30-45 | ~1.8-2.5 |
| NH | - | ~7.5-8.5 |
Note: These are estimated chemical shift ranges based on computational predictions for similar structures. Actual values are dependent on the solvent and other experimental conditions.
IR Spectroscopy: DFT calculations can also predict the vibrational frequencies of a molecule, which correspond to the absorption bands in an IR spectrum. nih.govyoutube.com This is particularly useful for identifying key functional groups. For this compound, the most prominent features in the IR spectrum would be the stretching frequencies of the two carbonyl groups. The amide C=O stretch is expected to appear at a lower wavenumber than the ketone C=O stretch due to resonance effects.
Predicted Key IR Frequencies:
| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch | Amide | ~3200-3300 |
| C=O Stretch | Ketone | ~1740-1760 |
| C=O Stretch | Amide (Amide I band) | ~1680-1700 |
Note: These are typical frequency ranges. The exact positions can be influenced by intermolecular interactions, such as hydrogen bonding.
Applications of R 1 Azaspiro 4.4 Nonane 2,6 Dione As a Chemical Building Block and Precursor in Complex Molecule Synthesis
Role in Natural Product Total Synthesis
The enantiopure nature of (R)-1-azaspiro[4.4]nonane-2,6-dione makes it an ideal starting point for the asymmetric synthesis of natural products where precise stereochemical control is paramount.
Key Chiral Intermediate in the Synthesis of Cephalotaxine and its Analogues
This compound and its derivatives are crucial chiral intermediates in the enantioselective total synthesis of (-)-Cephalotaxine and its biologically active analogues, such as Homoharringtonine. clockss.orgnih.gov The core structure of these Cephalotaxus alkaloids contains the 1-azaspiro[4.4]nonane ring system, making the dione (B5365651) an exemplary starting scaffold. nih.gov The significance of using the (R)-enantiomer is underscored by the fact that esters of the "unnatural" (+)-Cephalotaxine are devoid of the potent antileukemic activity seen in the natural series. clockss.org
One of the most efficient strategies for synthesizing (-)-Cephalotaxine relies on the elaboration of the CD subunit from a derivative of this compound, which already contains the critical C-5 stereocenter of the final natural product. clockss.org An enantioselective synthesis has been developed to produce this compound ethylene (B1197577) ketal, a key relay intermediate, with a high enantiomeric excess (ee ≥ 95%). clockss.org This synthetic route highlights the strategic importance of the dione in achieving stereochemical fidelity. The key transformation involves a Curtius rearrangement to install the nitrogen substituent at the quaternary carbon center. clockss.org
Table 1: Key Steps in the Enantioselective Synthesis of a (-)-Cephalotaxine Intermediate
| Step | Reaction | Reagents and Conditions | Purpose | Reference |
|---|---|---|---|---|
| 1 | Michael Adduct Formation | (Details proprietary to specific synthesis) | Creates the initial carbon framework. | clockss.org |
| 2 | Lactonization | NaBH₄, CeCl₃·7H₂O; then LiOH; then acidic workup | Forms a diastereomerically pure lactone acid. | clockss.org |
| 3 | Curtius Rearrangement | (PhO)₂PON₃, Na₂CO₃; then BnOH, reflux | Installs the α-nitrogen substituent with stereochemical control. | clockss.org |
This strategic use of this compound derivatives significantly streamlines the path to these complex and medicinally important alkaloids.
Synthetic Precursor for Other Azaspirocyclic Alkaloids
The 1-azaspiro[4.4]nonane skeleton is a recurring motif in various biologically active natural products beyond the Cephalotaxus family. nih.gov While the direct synthesis of other specific alkaloids starting from this compound is not extensively documented in the provided search results, the development of synthetic methodologies to create a variety of 1-azaspiro[4.4]nonane derivatives is an active area of research. nih.govacs.orgnih.gov These methods, such as domino radical bicyclizations, provide access to a range of substituted azaspirocycles. nih.govacs.orgnih.gov This growing toolbox of reactions suggests a strong potential for this compound and related structures to serve as precursors for a wider array of azaspirocyclic alkaloids in the future.
Construction of Diverse Spirocyclic Architectures for Chemical Libraries
Spirocyclic scaffolds are of great interest in medicinal chemistry and drug discovery because their well-defined three-dimensional geometry allows for precise spatial orientation of functional groups, which can lead to enhanced binding affinity and selectivity for biological targets. The rigid framework of this compound makes it an attractive core for the construction of chemical libraries for screening purposes.
While the direct use of this compound for the explicit purpose of generating large combinatorial libraries is not detailed in the provided search results, synthetic methods are being developed that allow for the creation of diverse spiro architectures based on the azaspiro[4.4]nonane core. nih.govnih.gov For example, multicomponent reactions have been employed to synthesize novel 1-oxo-2-oxa-3-azaspiro[4.4]nona-3,6,8-triene heterocycles, demonstrating the feasibility of creating intricate spiro compounds from simple precursors in a single step. nih.gov Such efficient methods are crucial for the rapid generation of compound collections needed for high-throughput screening.
Scaffold for Novel Heterocyclic Compounds
Beyond its role in total synthesis, this compound serves as a versatile scaffold for the synthesis of novel heterocyclic compounds with unique structures and potential applications. Researchers have utilized the 1-azaspiro[4.4]nonane framework to create new classes of molecules.
One such example is the synthesis of new pyrrolidine (B122466) nitroxides, specifically 1-azaspiro[4.4]nonan-1-oxyls. beilstein-journals.org This was achieved through a synthetic sequence involving the introduction of a pent-4-enyl group to a nitrone, followed by an intramolecular 1,3-dipolar cycloaddition and subsequent ring-opening. beilstein-journals.org These sterically shielded nitroxides represent a novel class of stable radicals with potential applications in materials science and as probes in biological systems.
Table 2: Synthesis of Novel 1-Azaspiro[4.4]nonan-1-oxyls
| Precursor Type | Key Reaction Steps | Resulting Structure | Reference |
|---|
The adaptability of the azaspiro[4.4]nonane core allows for the construction of a variety of fused and functionalized heterocyclic systems, making it a valuable platform for exploratory chemical synthesis. nih.gov
Future Perspectives in R 1 Azaspiro 4.4 Nonane 2,6 Dione Research
Development of Green and Sustainable Synthetic Routes
The principles of green chemistry are increasingly influencing the design of synthetic routes in the pharmaceutical industry, aiming to reduce environmental impact and enhance safety and efficiency. For a valuable intermediate like (R)-1-Azaspiro[4.4]nonane-2,6-dione, the development of green and sustainable synthetic methods is a critical area of future research.
Current synthetic approaches, while successful in achieving high enantioselectivity, often rely on multi-step sequences with stoichiometric reagents and hazardous solvents, leading to significant waste generation. Future efforts will likely focus on several key areas to address these shortcomings:
Atom Economy: Designing reactions that maximize the incorporation of all starting materials into the final product. This includes exploring cascade reactions that form multiple bonds in a single operation, thereby reducing the number of synthetic steps and purification procedures. nih.gov
Use of Renewable Feedstocks and Solvents: Investigating the use of bio-based starting materials and environmentally benign solvents, such as water or supercritical fluids, to replace traditional petroleum-derived solvents. The use of biocatalysis, for instance, often allows for reactions to be performed in aqueous media under mild conditions. numberanalytics.com
Biocatalysis: The application of enzymes as catalysts offers a highly promising green alternative. nih.gov Biocatalytic routes such as Baeyer-Villiger oxidations or oxidative lactonizations of diols could be explored for the synthesis of the spiro-lactone framework with high stereoselectivity. nih.gov Enzyme-catalyzed reductive amination or lactamization could also provide a direct and environmentally friendly route to the target molecule.
| Green Chemistry Approach | Potential Application in this compound Synthesis | Anticipated Benefits |
| Cascade Reactions | Development of a one-pot synthesis from simple precursors to construct the spirocyclic core. | Reduced step count, less waste, and lower energy consumption. |
| Renewable Solvents | Utilizing water, ethanol, or other bio-derived solvents in key synthetic steps. | Reduced environmental impact and improved process safety. |
| Biocatalysis | Employing enzymes (e.g., lipases, oxidoreductases) for stereoselective transformations. | High selectivity, mild reaction conditions, and reduced use of toxic reagents. |
Exploration of New Catalytic Systems for Asymmetric Synthesis
The asymmetric synthesis of this compound heavily relies on the use of chiral catalysts to control the stereochemical outcome. While established methods have demonstrated high enantiomeric excess, the exploration of new and more efficient catalytic systems remains a vibrant area of research. uc.ptacs.org
Future advancements are expected in the following areas:
Organocatalysis: The use of small organic molecules as catalysts has emerged as a powerful tool in asymmetric synthesis. oaepublish.com For the synthesis of spiro-γ-lactams, bifunctional organocatalysts, such as those derived from quinine (B1679958) or squaramide, could be designed to activate both the nucleophile and the electrophile, leading to high enantioselectivity under mild conditions. oaepublish.com N-heterocyclic carbenes (NHCs) also show potential for catalyzing key bond-forming reactions in the synthesis of spirocyclic compounds. uc.pt
Transition Metal Catalysis: While palladium-catalyzed reactions have been utilized, there is scope for exploring other transition metals like gold, rhodium, or copper. mdpi.comresearchgate.net Gold(I)-catalyzed cyclization reactions, for instance, are known to proceed under very mild conditions with high efficiency. mdpi.com The development of novel chiral ligands for these metals will be crucial for achieving high levels of stereocontrol.
Photoredox Catalysis: This emerging field utilizes light to drive chemical reactions, often under very mild conditions. Photoredox catalysis could enable novel synthetic transformations that are not accessible through traditional thermal methods, potentially leading to more efficient and sustainable routes to the target molecule.
| Catalytic System | Potential Application | Key Advantages |
| Bifunctional Organocatalysts | Asymmetric Michael additions or aldol (B89426) reactions to construct the chiral quaternary center. | Metal-free, low toxicity, and high stereoselectivity. |
| Gold(I) Catalysis | Mild and efficient cyclization reactions to form the spiro-lactone ring. | High functional group tolerance and mild reaction conditions. |
| N-Heterocyclic Carbenes (NHCs) | Catalyzing annulation reactions to build the heterocyclic core. | Versatile reactivity and potential for novel transformations. |
| Photoredox Catalysis | Enabling novel radical-based cyclizations or C-H functionalizations. | Mild conditions, unique reactivity, and potential for new synthetic disconnections. |
Integration with Continuous Flow Chemistry for Scalable Production
The transition from laboratory-scale synthesis to industrial production presents significant challenges, including scalability, safety, and process control. Continuous flow chemistry offers a powerful solution to these challenges and is a key area for future research in the production of this compound. numberanalytics.comnumberanalytics.comfrontiersin.orguc.ptmdpi.com
The advantages of integrating continuous flow technology include:
Enhanced Safety: Flow reactors handle only small volumes of reactants at any given time, minimizing the risks associated with highly reactive or hazardous intermediates and exothermic reactions.
Improved Process Control: The precise control over reaction parameters such as temperature, pressure, and residence time in a flow system allows for optimization of reaction conditions to maximize yield and selectivity.
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (using multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.
Integration of In-line Purification and Analysis: Flow systems can be readily coupled with in-line purification techniques (e.g., solid-phase scavengers) and analytical tools to monitor the reaction in real-time and ensure consistent product quality.
Future research will likely focus on designing a fully integrated continuous flow process for the synthesis of this compound, potentially telescoping multiple synthetic steps into a single, automated sequence.
Advancements in in situ Monitoring and Reaction Optimization for Stereoselective Processes
To ensure the consistent production of enantiomerically pure this compound, particularly in a manufacturing setting, the ability to monitor and control the stereoselectivity of the reaction in real-time is paramount. Process Analytical Technology (PAT) provides a framework for achieving this through the use of in-situ monitoring techniques. nih.govresearchgate.netdntb.gov.uamt.comresearchgate.net
Key areas for future development include:
In-situ Spectroscopy: Techniques such as Fourier-transform infrared (FTIR) and Raman spectroscopy can be used to monitor the concentration of reactants, products, and intermediates directly in the reaction vessel without the need for sampling. spectroscopyonline.commt.com This real-time data allows for precise determination of reaction endpoints and can provide insights into reaction kinetics and mechanisms.
Chiral Monitoring: While traditional spectroscopic methods provide information on chemical composition, monitoring chirality in real-time is more challenging. Future research may focus on the application of in-situ chiroptical spectroscopy (e.g., circular dichroism) or the development of novel sensors capable of distinguishing between enantiomers in the reaction mixture. researchgate.net Recent advancements have even demonstrated the ability to monitor chiral changes at the single-molecule level. sciengine.comchemistryworld.com
Automated Reaction Optimization: The data generated from in-situ monitoring can be fed into automated systems that can adjust reaction parameters in real-time to maintain optimal conditions for high stereoselectivity and yield. This "self-optimizing" approach can significantly accelerate process development and improve the robustness of the manufacturing process.
The integration of these advanced analytical tools will be instrumental in developing highly controlled, efficient, and reliable processes for the synthesis of this compound.
Q & A
Basic Research Questions
Q. What are the foundational synthetic routes for (R)-1-azaspiro[4.4]nonane-2,6-dione, and how is stereoselectivity achieved?
- Methodological Answer : The enantioselective synthesis of the (R)-enantiomer often employs chiral auxiliaries or asymmetric catalysis. For example, Pizzonero et al. (2005) developed a ketal-protected intermediate strategy using Evans oxazolidinone to enforce stereocontrol during spirocyclization . Alternatively, nitroso-ene cyclization has been applied to construct the azaspiro core with high enantiomeric excess (e.g., Huang et al., 2015), leveraging chiral catalysts to direct stereochemistry . Key steps include DIBAL-H reduction and potassium tert-butoxide-mediated cyclization to preserve the (R)-configuration .
Q. How can researchers resolve racemic mixtures of 1-azaspiro[4.4]nonane-2,6-dione into enantiomerically pure (R)- and (S)-forms?
- Methodological Answer : Inclusion resolution using chiral hosts (e.g., tartaric acid derivatives) is a classical method. describes a protocol where racemic spiro-dione is co-crystallized with a resolving agent, exploiting differential solubility of diastereomeric complexes. Recrystallization in ethanol/water yields >99% enantiomeric purity for the (R)-form . HPLC with chiral stationary phases (CSPs) such as cellulose tris(3,5-dimethylphenylcarbamate) is also effective for analytical and preparative separation .
Q. What analytical techniques are critical for assessing the purity and structural integrity of this compound?
- Methodological Answer :
- Impurity Profiling : LC-MS or HPLC (using C18 columns) identifies common byproducts like azaspiro[4.5]decane-dione derivatives (e.g., 8-azaspiro[4.5]decane-7,9-dione) .
- Stereochemical Validation : Polarimetry and chiral HPLC confirm enantiopurity, while X-ray crystallography resolves absolute configuration .
- Structural Confirmation : H/C NMR (e.g., sp carbons at δ 25–35 ppm) and IR (C=O stretches at ~1750 cm) verify the lactam and ketone functionalities .
Advanced Research Questions
Q. How does the Curtius rearrangement contribute to the functionalization of this compound in natural product synthesis?
- Methodological Answer : The Curtius rearrangement converts carboxylic acid derivatives (e.g., acyl azides) into isocyanates, enabling nitrogen insertion. For example, in (−)-cephalotaxine synthesis, the (R)-azaspiro intermediate undergoes Curtius rearrangement to install a key amine moiety, followed by LiAlH-mediated cyclization to form the tetracyclic core . Mechanistic studies highlight the role of stereoelectronic effects in preserving the spiro scaffold’s integrity during rearrangement .
Q. What strategies optimize the synthetic yield of this compound in multistep reactions?
- Methodological Answer :
- Cyclization Optimization : BuSnO-mediated lactamization (Scheme 23, ) improves regioselectivity by templating the spiro center .
- Protection/Deprotection : Ethylene ketal protection of the dione (a) prevents ketone interference during subsequent steps, achieving >80% yield in cyclization .
- Catalysis : Asymmetric organocatalysts (e.g., cinchona alkaloids) enhance enantioselectivity in nitroso-ene reactions, reducing racemization .
Q. How do structural modifications of the azaspiro scaffold influence bioactivity in drug discovery?
- Methodological Answer : SAR studies reveal that:
- Rigidity : The spiro architecture enforces conformational constraints, improving target binding (e.g., in (−)-cephalotaxine’s antitumor activity) .
- Substituent Effects : Electron-withdrawing groups at C2 enhance lactam stability, while C6 ketone reduction to alcohol modulates solubility and pharmacokinetics . Computational docking (e.g., AutoDock Vina) predicts interactions with biological targets like proteases or kinases .
Q. How can contradictions in reported synthetic pathways (e.g., cycloaddition vs. nitroso-ene routes) be reconciled for scalable production?
- Methodological Answer : Comparative kinetic studies (e.g., monitoring reaction progress via in situ IR) identify rate-limiting steps. For instance, nitroso-ene cyclization () offers faster kinetics but requires stringent anhydrous conditions, whereas cycloaddition ( ) tolerates moisture but has lower yields. Hybrid approaches, such as using flow chemistry to control nitroso-ene intermediate stability, balance scalability and efficiency .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
